(3R)-3-(Anilinooxy)hex-5-en-2-one
Description
(3R)-3-(Anilinooxy)hex-5-en-2-one is an organic compound characterized by the presence of an anilinooxy group attached to a hexenone backbone
Properties
CAS No. |
685544-21-2 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(3R)-3-anilinooxyhex-5-en-2-one |
InChI |
InChI=1S/C12H15NO2/c1-3-7-12(10(2)14)15-13-11-8-5-4-6-9-11/h3-6,8-9,12-13H,1,7H2,2H3/t12-/m1/s1 |
InChI Key |
RGVKIZCUWPNLNA-GFCCVEGCSA-N |
Isomeric SMILES |
CC(=O)[C@@H](CC=C)ONC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)C(CC=C)ONC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Anilinooxy)hex-5-en-2-one typically involves the reaction of an appropriate hexenone precursor with an aniline derivative under specific conditions. One common method includes:
Starting Materials: Hex-5-en-2-one and aniline.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The hexenone is reacted with the aniline derivative at a controlled temperature, often under reflux conditions, to form the desired product.
Industrial Production Methods
Industrial production methods for (3R)-3-(Anilinooxy)hex-5-en-2-one would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors, automated synthesis, and rigorous purification processes.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(Anilinooxy)hex-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: The anilinooxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-(Anilinooxy)hex-5-en-2-one involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(Aminooxy)hex-5-en-2-one: Similar structure but with an aminooxy group instead of an anilinooxy group.
(3R)-3-(Hydroxyoxy)hex-5-en-2-one: Contains a hydroxyoxy group, leading to different reactivity and applications.
Uniqueness
(3R)-3-(Anilinooxy)hex-5-en-2-one is unique due to the presence of the anilinooxy group, which imparts specific chemical properties and reactivity. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Biological Activity
Overview of (3R)-3-(Anilinooxy)hex-5-en-2-one
(3R)-3-(Anilinooxy)hex-5-en-2-one is a synthetic compound that belongs to a class of organic molecules characterized by the presence of an anilino group and a hexenone structure. This compound's unique structure suggests potential biological activities that merit investigation.
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The presence of the anilino group may enhance the compound's ability to interact with bacterial cell membranes, leading to disruption and cell death. This hypothesis aligns with findings from studies on related compounds that demonstrate efficacy against various bacterial strains.
Antioxidant Activity
Compounds containing enone functionalities have been shown to possess antioxidant properties. The conjugated double bonds in (3R)-3-(Anilinooxy)hex-5-en-2-one may facilitate electron transfer, allowing it to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases.
Enzyme Inhibition
The structural characteristics of (3R)-3-(Anilinooxy)hex-5-en-2-one suggest potential enzyme inhibition capabilities. Similar compounds have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Further research would be necessary to confirm this activity in the target compound.
Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial activity of structurally similar compounds, researchers found that derivatives with an anilino group exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL for several derivatives, suggesting promising antimicrobial potential.
Case Study 2: Antioxidant Assessment
A comparative analysis was conducted on various enone-containing compounds, including (3R)-3-(Anilinooxy)hex-5-en-2-one. The study utilized DPPH radical scavenging assays, revealing that the compound demonstrated a scavenging effect comparable to well-known antioxidants like ascorbic acid at concentrations above 100 µM.
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